Reduced SERT Inhibition Potency Relative to Sertraline: A Quantitative Measure of Impurity Pharmacological Risk
(rac,anti)-4-Deschloro-sertraline inhibits human serotonin transporter (hSERT)-mediated [³H]serotonin uptake with an IC₅₀ of 100 nM in HEK293 cells expressing human SERT [1]. In contrast, the parent drug sertraline exhibits a substantially higher potency for hSERT, with reported Kᵢ values of approximately 13 nM and IC₅₀ values around 3 nM under comparable in vitro conditions [2]. This represents an approximately 7.7-fold to 33-fold reduction in SERT inhibitory potency for the deschloro impurity compared to the active pharmaceutical ingredient. The N-desmethyl metabolite of sertraline, another structurally related compound, shows intermediate potency with a Kᵢ of 76 nM [3].
| Evidence Dimension | Inhibition of human serotonin transporter (hSERT) activity in vitro |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | Sertraline: Ki ≈ 13 nM, IC₅₀ ≈ 3 nM; N-Desmethylsertraline: Ki = 76 nM |
| Quantified Difference | ~7.7-fold to 33-fold less potent than sertraline; ~1.3-fold less potent than N-desmethylsertraline |
| Conditions | [³H]serotonin uptake assay in HEK293 cells expressing human SERT |
Why This Matters
The significantly reduced SERT inhibition potency quantifies the pharmacological risk of this impurity—its presence at even moderate levels in drug substance is unlikely to contribute to clinical efficacy or serotonin-related toxicity, informing both safety assessment and specification setting.
- [1] EcoDrugPlus Database. Bioactivity data for compound ID 2126094: Inhibition of [³H]serotonin uptake at human SERT expressed in HEK293 cells. View Source
- [2] ChemDict. Sertraline Hydrochloride: Ki = 13 nM for 5-HT transporter. View Source
- [3] Kiwix Library. Desmethylsertraline: Ki = 76 nM for serotonin reuptake inhibition. View Source
